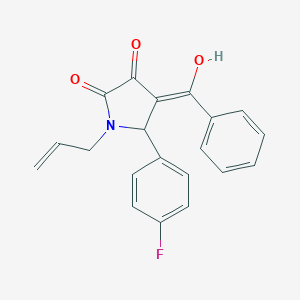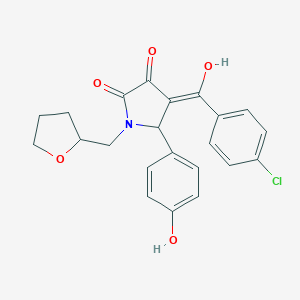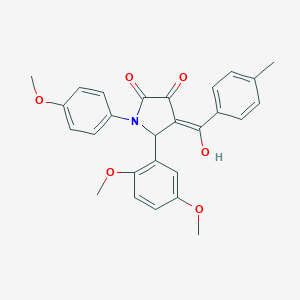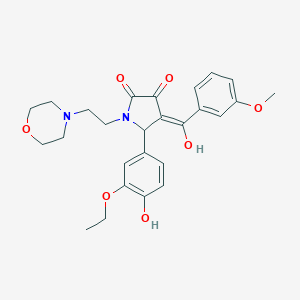
1-allyl-4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound has been found to have potential applications in scientific research, particularly in the field of pharmacology.
Mechanism of Action
The mechanism of action of 1-allyl-4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, several research studies have suggested that this compound exhibits its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Allyl-4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit several biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-allyl-4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, which may be useful in the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research on 1-allyl-4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One of the future directions is to investigate the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to investigate the mechanism of action of this compound to better understand its pharmacological effects. Additionally, future research can focus on developing a more efficient synthesis method for this compound to increase its availability for research purposes.
Synthesis Methods
The synthesis of 1-allyl-4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a multi-step process that involves the reaction of various chemical compounds. The synthesis of this compound has been described in several research articles. One of the commonly used methods for the synthesis of this compound involves the reaction of 4-fluorobenzaldehyde, ethyl acetoacetate, and allyl bromide in the presence of sodium ethoxide and ethanol. The resulting product is then subjected to various chemical reactions to obtain the final product.
Scientific Research Applications
1-Allyl-4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has potential applications in scientific research, particularly in the field of pharmacology. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several research studies have been conducted to investigate the potential therapeutic applications of this compound.
properties
Molecular Formula |
C20H16FNO3 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4Z)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H16FNO3/c1-2-12-22-17(13-8-10-15(21)11-9-13)16(19(24)20(22)25)18(23)14-6-4-3-5-7-14/h2-11,17,23H,1,12H2/b18-16- |
InChI Key |
IXZDOUVKWZTKBL-VLGSPTGOSA-N |
Isomeric SMILES |
C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=C(C=C3)F |
SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)



![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)